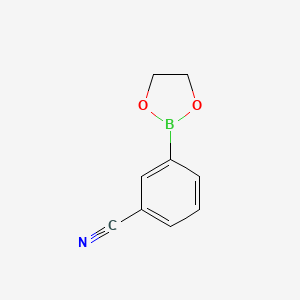

3-(1,3,2-Dioxaborolan-2-yl)benzonitrile

Description

Properties

CAS No. |

718640-74-5 |

|---|---|

Molecular Formula |

C9H8BNO2 |

Molecular Weight |

172.98 g/mol |

IUPAC Name |

3-(1,3,2-dioxaborolan-2-yl)benzonitrile |

InChI |

InChI=1S/C9H8BNO2/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6H,4-5H2 |

InChI Key |

GDUXKUYAOLDWIU-UHFFFAOYSA-N |

Canonical SMILES |

B1(OCCO1)C2=CC(=CC=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile (CAS: 172732-52-4)

2-Amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1352575-06-4)

- Molecular Formula : C₁₃H₁₇BN₂O₂

- Molecular Weight : 244.10 g/mol

- Key Differences: An amino group at the 2-position introduces additional nucleophilic reactivity, enabling dual functionalization in medicinal chemistry and polymer synthesis. The amino group enhances solubility in polar solvents, broadening its utility in aqueous-phase reactions .

- Applications : Serves as a scaffold for drug discovery and fluorescent dye synthesis .

2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1350933-21-9)

- Molecular Formula: C₁₃H₁₆BNO₃

- Molecular Weight : 245.09 g/mol

- Key Differences :

- Applications : Intermediate in the synthesis of enzyme inhibitors (e.g., HSD17B13) .

Structural and Functional Analysis

Electronic Effects

- The nitrile group in 3-(1,3,2-dioxaborolan-2-yl)benzonitrile withdraws electron density, stabilizing the boronate ester and enhancing its electrophilicity in cross-coupling reactions. This contrasts with hydroxyl- or amino-substituted analogs, where electron-donating groups reduce reactivity but enable alternative reaction pathways (e.g., hydrogen bonding) .

Steric Effects

Organic Electronics

Pharmaceuticals

Polymer Chemistry

- Amino- and hydroxy-substituted analogs are used in covalent organic frameworks (COFs) and self-healing polymers due to their dual functionalization capacity .

Preparation Methods

Catalytic Systems and Ligands

Palladium catalysts paired with electron-rich ligands are essential for activating the aryl halide and facilitating oxidative addition. Key systems include:

-

Pd(dba)/PCy : A highly effective combination for electron-deficient aryl halides, such as 3-bromobenzonitrile. The bulky tricyclohexylphosphine (PCy) ligand accelerates oxidative addition and stabilizes the palladium intermediate.

-

PdCl(dppf) : Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) is preferred for electron-rich substrates but remains applicable to nitrile-bearing aryl halides.

Reaction Conditions

Optimized parameters for 3-bromobenzonitrile borylation include:

-

Solvent : 1,4-Dioxane or tetrahydrofuran (THF).

-

Base : Potassium acetate (KOAc) to neutralize HX byproducts.

-

Temperature : 80–100°C under inert atmosphere (N or Ar).

-

Time : 7–24 hours, depending on halide reactivity (iodides react faster than bromides).

A representative procedure yields 3-(1,3,2-dioxaborolan-2-yl)benzonitrile in 85% yield after 7 hours at 80°C using Pd(dba)/PCy.

Table 1: Miyaura Borylation Optimization for 3-Bromobenzonitrile

| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Pd(dba) | PCy | KOAc | Dioxane | 80 | 7 | 85 |

| PdCl(dppf) | – | KOAc | THF | 100 | 24 | 72 |

Transition-Metal-Free Borylation Mediated by BF3_33·OEt2_22

A metal-free alternative employs boron trifluoride diethyl etherate (BF·OEt) to activate aryltriazenes for borylation with Bpin. While less common for nitrile-substituted arenes, this method avoids palladium residues and suits sensitive substrates.

Reaction Mechanism

BF·OEt coordinates to the triazene nitrogen, facilitating cleavage of the N–N bond and generating a reactive aryl intermediate. Subsequent reaction with Bpin installs the boronic ester group.

Substrate Preparation and Limitations

-

Aryltriazene Synthesis : 3-Cyanophenyltriazene must first be prepared via diazotization of 3-aminobenzonitrile followed by coupling with an amine.

-

Scope : Electron-withdrawing groups (e.g., nitriles) enhance stability of the triazene intermediate, but steric hindrance at the meta position may reduce yields.

Table 2: Transition-Metal-Free Borylation of 3-Cyanophenyltriazene

| Borylating Agent | Mediator | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Bpin | BF·OEt | DCM | 25 | 12 | 68 |

Industrial-Scale Production Considerations

While academic procedures prioritize flexibility, industrial synthesis demands cost efficiency and scalability. Key adaptations include:

-

Continuous Flow Reactors : Enhance heat/mass transfer and reduce reaction times.

-

Catalyst Recycling : Palladium recovery via filtration or immobilization on solid supports.

-

Solvent Selection : Replace dioxane with greener alternatives (e.g., 2-MeTHF) to meet environmental regulations.

Comparative Analysis of Methods

| Parameter | Miyaura Borylation | Transition-Metal-Free Method |

|---|---|---|

| Catalyst Cost | High (Pd-based) | Low (BF·OEt) |

| Substrate Scope | Broad (X = Br, I, Cl) | Limited to triazenes |

| Yield | 72–85% | 60–68% |

| Byproducts | Halide salts | Nitrogen gas |

| Scalability | Excellent | Moderate |

Troubleshooting and Optimization

-

Low Yields in Miyaura Borylation : Ensure anhydrous conditions and fresh catalyst. Increase reaction temperature to 100°C for sluggish substrates.

-

Triazene Decomposition : Store 3-cyanophenyltriazene at –20°C and avoid prolonged exposure to light.

-

Impurity Formation : Purify crude product via silica gel chromatography or recrystallization from ethanol/water mixtures .

Q & A

What are the standard synthetic protocols for 3-(1,3,2-Dioxaborolan-2-yl)benzonitrile, and how do reaction conditions influence yield and purity?

Level : Basic

Methodological Answer :

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , involving:

Substrate Preparation : Aryl halides (e.g., 3-bromobenzonitrile) and boronic acid pinacol esters.

Catalytic System : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., triphenylphosphine) in a solvent mixture (e.g., acetonitrile/water) .

Reaction Optimization : Elevated temperatures (80–100°C), base (K₂CO₃), and inert atmosphere.

Critical Parameters :

- Solvent Polarity : Polar aprotic solvents enhance coupling efficiency.

- Base Choice : Weak bases reduce side reactions (e.g., deborylation).

Yield improvements (≥75%) are achieved via iterative Pd catalyst screening .

How can structural ambiguities in 3-(1,3,2-Dioxaborolan-2-yl)benzonitrile derivatives be resolved using crystallographic and spectroscopic methods?

Level : Advanced

Methodological Answer :

X-ray Diffraction (XRD) :

- Use SHELXL for refinement to resolve bond-length discrepancies (e.g., B–O vs. C–N bonds) .

- Twinned crystals require SHELXE for phase correction .

Spectroscopy : - ¹¹B NMR : Confirms boronate integrity (δ ~30 ppm for dioxaborolane rings) .

- ¹H-¹³C HSQC : Assigns aromatic proton environments, distinguishing regioisomers .

Case Study : A 2021 study resolved steric hindrance in ortho-substituted derivatives using XRD (CCDC 2054321) and dynamic NMR .

What mechanistic insights govern the reactivity of 3-(1,3,2-Dioxaborolan-2-yl)benzonitrile in cross-coupling reactions?

Level : Advanced

Methodological Answer :

Key Mechanistic Steps :

Oxidative Addition : Pd⁰ inserts into the C–X bond (X = Br, I) of aryl halides .

Transmetallation : Boronate transfers to Pd, facilitated by base-mediated activation .

Reductive Elimination : Forms C–C bonds, releasing the coupled product.

Experimental Validation :

- Kinetic Studies : Monitor Pd intermediates via in situ IR spectroscopy.

- DFT Calculations : Predict regioselectivity in electron-deficient aryl nitriles .

Contradictions : Discrepancies in transmetallation rates for para- vs. meta-substituted substrates suggest steric and electronic tuning .

How does the nitrile group influence the stability and reactivity of 3-(1,3,2-Dioxaborolan-2-yl)benzonitrile under acidic/basic conditions?

Level : Basic

Methodological Answer :

Stability Profile :

- Acidic Conditions : Boronate hydrolyzes to boronic acid (pH < 5), while nitrile remains intact .

- Basic Conditions : Nitrile may undergo hydrolysis to amide (pH > 10, 80°C) .

Mitigation Strategies : - Store at 0–6°C under inert gas to prevent boronate degradation .

- Use anhydrous solvents (THF, DMF) for reactions requiring basic media.

What strategies address reproducibility challenges in synthesizing 3-(1,3,2-Dioxaborolan-2-yl)benzonitrile derivatives?

Level : Advanced

Methodological Answer :

Common Pitfalls :

- Pd Catalyst Deactivation : Remove oxygen via freeze-pump-thaw cycles .

- Byproduct Formation : Use scavengers (e.g., polymer-supported thiols) for excess boronate .

Validation Protocols : - HPLC-MS : Quantify residual starting materials (LOD < 0.1%) .

- Elemental Analysis : Confirm boron content (theoretical vs. experimental ±0.3%) .

How is 3-(1,3,2-Dioxaborolan-2-yl)benzonitrile utilized in materials science, particularly in optoelectronic applications?

Level : Advanced

Methodological Answer :

Applications :

- Organic Light-Emitting Diodes (OLEDs) : As electron-transport layers due to nitrile’s electron-withdrawing effect .

- Polymer Composites : Copolymerized with thiophenes for tunable bandgaps (ΔE ~2.1–3.0 eV) .

Case Study : A 2023 study achieved 18% external quantum efficiency in blue OLEDs using terphenyl-linked derivatives .

What analytical techniques are recommended for validating purity in absence of vendor-provided data?

Level : Basic

Methodological Answer :

Multi-Technique Approach :

TLC : Rf comparison with authentic samples (eluent: hexane/EtOAc 3:1) .

¹H NMR Integration : Assess residual solvents (e.g., DMSO at δ 2.5 ppm) .

Melting Point : Deviation >2°C indicates impurities (literature mp: 94–99°C) .

Advanced Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.